molecular formula C9H12N2O3 B2355959 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans CAS No. 1807941-65-6

2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans

Cat. No.: B2355959
CAS No.: 1807941-65-6
M. Wt: 196.206
InChI Key: ZBQXBLGGLWCRNR-SFYZADRCSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans is a heterocyclic compound featuring a tetrahydrofuran (oxolane) ring substituted at the 2-position with a 1-methylpyrazol-4-yl group and a carboxylic acid moiety at the 3-position. The trans stereochemistry indicates the spatial arrangement of substituents on the oxolane ring, which may influence its physicochemical properties and biological interactions. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure combining a rigid oxolane scaffold with a pyrazole heterocycle, both of which are common motifs in bioactive molecules .

Properties

IUPAC Name

(2S,3S)-2-(1-methylpyrazol-4-yl)oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11-5-6(4-10-11)8-7(9(12)13)2-3-14-8/h4-5,7-8H,2-3H2,1H3,(H,12,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQXBLGGLWCRNR-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans typically involves the reaction of 1-methyl-1H-pyrazole with oxolane-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues of the target compound, highlighting variations in substituents, molecular formulas, and molecular weights:

Compound Name Substituents on Pyrazole/Oxolane Molecular Formula Molecular Weight (g/mol) Key References
2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans (Target) 1-Methylpyrazol-4-yl C₉H₁₂N₂O₃ 196.21 (calculated)
2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans 1-Propan-2-yl C₁₁H₁₆N₂O₃ 224.26
trans-2-(Trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic Acid Trimethylpyrazol-4-yl C₁₁H₁₆N₂O₃ 224.25
trans-2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid 3,5-Dimethyl, 1-phenyl C₁₆H₁₈N₂O₃ 286.33
rac-(2R,3R)-2-(Pyridin-3-yl)oxolane-3-carboxylic acid Pyridin-3-yl (non-pyrazole substituent) C₁₀H₁₁NO₃ 193.20

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound (MW 196.21) is lighter than analogues with bulkier substituents. For example, the propan-2-yl variant (C₁₁H₁₆N₂O₃, MW 224.26) and the trimethylpyrazole derivative (C₁₁H₁₆N₂O₃, MW 224.25) show increased molecular weights due to alkyl chain elongation or additional methyl groups .
  • The 3,5-dimethyl-1-phenyl derivative (C₁₆H₁₈N₂O₃, MW 286.33) demonstrates how aromatic and alkyl substituents collectively enhance molecular weight and lipophilicity .

The carboxylic acid group enables salt formation (e.g., sodium or potassium salts), which could enhance aqueous solubility—a critical factor for pharmaceutical applications .

Synthetic and Analytical Relevance :

  • Synthesis of such compounds often involves coupling reactions (e.g., Suzuki-Miyaura for pyrazole introduction) or deprotection steps using reagents like BBr₃ (as seen in for analogous structures) .
  • Structural elucidation relies on techniques such as X-ray crystallography, supported by software like SHELX and ORTEP for modeling and refinement .

Biological Activity

2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H12_{12}N2_2O3_3
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 1540944-58-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate enzyme activity and alter signal transduction pathways, which can lead to diverse pharmacological effects. Notably, the presence of the pyrazole moiety is significant in enhancing the compound's affinity for specific biological targets.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole rings often exhibit antimicrobial properties. A study highlighted that derivatives of pyrazole demonstrated significant antibacterial and antifungal activities, suggesting that 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid may also possess similar properties .

Antitumor Properties

Pyrazole derivatives have been extensively studied for their antitumor effects. Evidence suggests that this compound may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, structural modifications in similar compounds have led to enhanced antitumor activity against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Study on Antiparasitic Activity

A notable investigation evaluated the antiparasitic activity of pyrazole-based compounds against Plasmodium falciparum. The study found that specific structural modifications significantly enhanced efficacy against drug-resistant strains. Although direct data on 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is limited, its structural similarities suggest potential effectiveness in similar assays .

In Vitro Metabolism Studies

In vitro studies assessing the metabolic stability of pyrazole derivatives revealed that modifications could enhance solubility and metabolic stability. These findings indicate that 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid may exhibit favorable pharmacokinetic properties, although further studies are needed to confirm this.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(1-methyl-1H-pyrazol-2-yl)oxolane-3-carboxylic acidDifferent carboxylic positionModerate antibacterial activity
1-methyl-1H-pyrazole-4-carboxylic acidLacks oxolane ringLow antitumor activity
3-Furancarboxylic acid, tetrahydro-2-(1-methyl-1H-pyrazol-4-yl)-Furan ring instead of oxolaneHigh antifungal properties

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